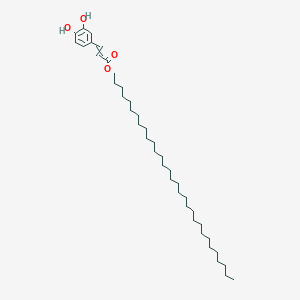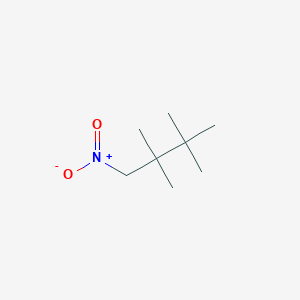
2,2,3,3-Tetramethyl-1-nitrobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrametil-1-nitrobutano es un compuesto orgánico con la fórmula molecular C8H17NO2. Es un derivado de nitroalcano del tetrametilbutano, caracterizado por la presencia de un grupo nitro (-NO2) unido a la cadena de carbono.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2,3,3-Tetrametil-1-nitrobutano normalmente implica la nitración de 2,2,3,3-tetrametilbutano. El proceso de nitración se puede llevar a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico bajo condiciones controladas de temperatura. La reacción procede de la siguiente manera:
[ \text{C}8\text{H}{18} + \text{HNO}_3 \rightarrow \text{C}8\text{H}{17}\text{NO}_2 + \text{H}_2\text{O} ]
Métodos de Producción Industrial
A escala industrial, la producción de 2,2,3,3-Tetrametil-1-nitrobutano puede implicar procesos de nitración de flujo continuo para asegurar un mejor control de los parámetros de reacción y el rendimiento. El uso de reactores y catalizadores avanzados puede optimizar aún más la eficiencia de producción y la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2,3,3-Tetrametil-1-nitrobutano se somete a varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede oxidar para formar nitroalquenos o nitroalcanos.
Reducción: La reducción del grupo nitro puede producir aminas o hidroxilaminas.
Sustitución: El grupo nitro puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).
Productos Principales
Oxidación: Nitroalquenos o nitroalcanos.
Reducción: Aminas o hidroxilaminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrametil-1-nitrobutano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones orgánicas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su posible uso en el desarrollo de medicamentos y como agente farmacológico.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2,2,3,3-Tetrametil-1-nitrobutano implica su interacción con objetivos moleculares a través del grupo nitro. El grupo nitro puede sufrir reacciones redox, lo que lleva a la formación de intermedios reactivos que interactúan con moléculas biológicas o catalizadores. Estas interacciones pueden modular varias vías y procesos bioquímicos.
Comparación Con Compuestos Similares
Compuestos Similares
2,2,3,3-Tetrametilbutano: Un hidrocarburo con una cadena de carbono similar pero sin el grupo nitro.
2,2,4,4-Tetrametil-1,3-ciclobutanediol: Un compuesto con una estructura tetrametil similar pero diferentes grupos funcionales.
Hexametiletileno: Otro hidrocarburo altamente ramificado con una fórmula molecular similar.
Singularidad
2,2,3,3-Tetrametil-1-nitrobutano es único debido a la presencia del grupo nitro, que imparte una reactividad química distintiva y posibles aplicaciones en comparación con sus contrapartes de hidrocarburos. El grupo nitro permite una amplia gama de transformaciones e interacciones químicas, haciendo de este compuesto valioso en varios contextos de investigación e industriales.
Propiedades
IUPAC Name |
2,2,3,3-tetramethyl-1-nitrobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)8(4,5)6-9(10)11/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBVGJNYDCWNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00798839 |
Source


|
| Record name | 2,2,3,3-Tetramethyl-1-nitrobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00798839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653577-95-8 |
Source


|
| Record name | 2,2,3,3-Tetramethyl-1-nitrobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00798839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
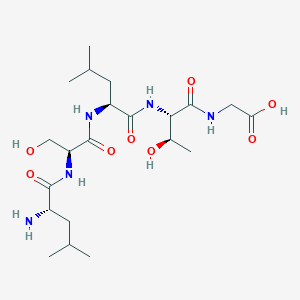
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
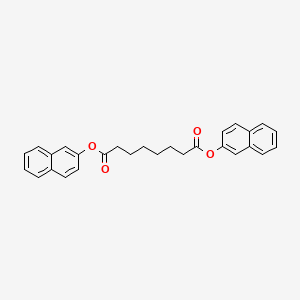
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
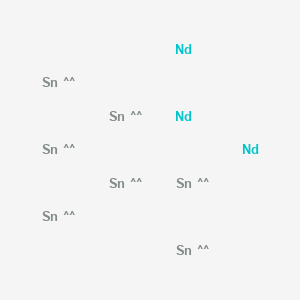
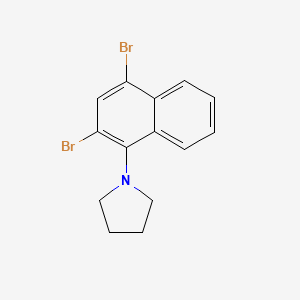
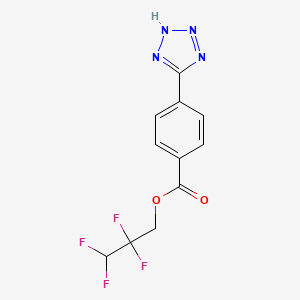
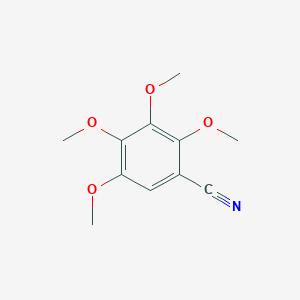
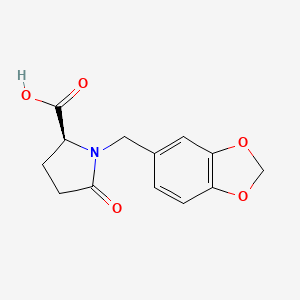
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
